3-amino-2,6-difluoro-4-methoxybenzaldehyde
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Overview
Description
3-amino-2,6-difluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzaldehyde, characterized by the presence of amino, difluoro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,6-difluoro-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-difluoro-4-methoxybenzaldehyde to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-amino-2,6-difluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents for introducing halogens, followed by nucleophiles for substitution.
Major Products Formed
Oxidation: 3-amino-2,6-difluoro-4-methoxybenzoic acid.
Reduction: 3-amino-2,6-difluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-2,6-difluoro-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-amino-2,6-difluoro-4-methoxybenzaldehyde exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-methoxybenzaldehyde: Lacks the amino group, making it less reactive in certain biochemical applications.
3-amino-4-methoxybenzaldehyde: Lacks the difluoro groups, affecting its electronic properties and reactivity.
3-amino-2,6-difluorobenzaldehyde: Lacks the methoxy group, influencing its solubility and interaction with biological targets
Uniqueness
3-amino-2,6-difluoro-4-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2694729-42-3 |
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Molecular Formula |
C8H7F2NO2 |
Molecular Weight |
187.14 g/mol |
IUPAC Name |
3-amino-2,6-difluoro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7F2NO2/c1-13-6-2-5(9)4(3-12)7(10)8(6)11/h2-3H,11H2,1H3 |
InChI Key |
AYFINBZXASHUAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1N)F)C=O)F |
Purity |
95 |
Origin of Product |
United States |
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